molecular formula C8H5BrS2 B1298648 5-Bromo-2,2'-bithiophene CAS No. 3480-11-3

5-Bromo-2,2'-bithiophene

Cat. No.: B1298648
CAS No.: 3480-11-3
M. Wt: 245.2 g/mol
InChI Key: OMOAIGVIYUXYAU-UHFFFAOYSA-N
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Description

5-Bromo-2,2’-bithiophene is a bromothiophene derivative with the molecular formula C8H5BrS2. It is commonly used as a building block in organic synthesis, particularly in the development of organic semiconductors and conjugated polymers .

Safety and Hazards

5-Bromo-2,2’-bithiophene is classified as a combustible solid . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound . It should be stored in a dry, cool, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

5-Bromo-2,2’-bithiophene plays a significant role in biochemical reactions, particularly in the synthesis of organic semiconductors. It interacts with various aryl iodides bearing electron-donating or electron-withdrawing substituents . These interactions are crucial for the formation of complex organic molecules used in electronic devices. The compound’s ability to participate in these reactions is attributed to its bromine atom, which facilitates the formation of carbon-bromine bonds, making it a valuable intermediate in organic synthesis .

Molecular Mechanism

At the molecular level, 5-Bromo-2,2’-bithiophene exerts its effects through the formation of carbon-bromine bonds. This interaction is facilitated by the bromine atom, which acts as a leaving group in substitution reactions. The compound can participate in palladium-catalyzed coupling reactions with aryl iodides, leading to the formation of complex organic molecules . These reactions are essential for the synthesis of organic semiconductors and other advanced materials .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 5-Bromo-2,2’-bithiophene are critical factors. The compound is stable under standard storage conditions but may degrade over time when exposed to light and air . Long-term studies on its effects on cellular function are limited, but its stability suggests that it can be used reliably in organic synthesis over extended periods .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2,2’-bithiophene can be synthesized from 2,2’-bithiophene through bromination. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods: In industrial settings, the synthesis of 5-Bromo-2,2’-bithiophene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2,2’-bithiophene is unique due to its bromine substituent, which allows for selective functionalization and cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

2-bromo-5-thiophen-2-ylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS2/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOAIGVIYUXYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348691
Record name 5-bromo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3480-11-3
Record name 5-bromo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-[2,2']bithiophenyl
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Synthesis routes and methods I

Procedure details

N-bromosuccinimide (NBS, 1.12 g, 6.3 mmol) was added in small portions to a stirred solution of 1.0 g (6.01 mmol) of 2,2'-bithiophene in 10 ml of glacial acetic acid and 10 ml of chloroform. After stirring for 1 h at room temperature, the mixture was poured into ice-water and extracted into chloroform (75 ml). The organic layer was washed with aqueous sodium bicarbonate solution, water, and then dried over magnesium sulfate and evaporated. The residue was subjected to flash chromatography on silica gel using hexane to give 1.3 g (88%) of a light green solid, m.p. 55°-56° C.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

A solution of 2-bromothiophene (4.967 g, 24.92 mmol) in 5 ml dry THF was added dropwise to a mixture of Mg-turnings (752 mg, 30.94 mmol) and a small iodine crystal in 25 ml dry THF. After addition of about 1 ml of the bromothiophene solution, the reaction started and the mixture heated to reflux. The rest of the bromothiophene solution was added dropwise to the reaction, and the mixture was stirred for 1 hour at reflux. The reaction mixture was then transferred with a syringe into an addition funnel and was added slowly during 3 hours to an ice-cooled mixture of 2,5-dibromothiophene (8.206 g, 33.91 mmol) and PdCl2(dppf)2 (250 mg, 0.306 mmol, complex with CH2Cl2 1:1) in 50 ml dry THF. This mixture was stirred for 2 hours at 0° C. and for 16 hours at room temperature. The solvent was evaporated in vacuo and the residue was suspended in EtOAc and washed with saturated NaHCO3 solution and brine. The aqueous layers were extracted with EtOAc and the organic layers were dried (MgSO4). Evaporation of the solvent and purification by FC (hexanes) gave 4.229 g 5-bromo-2,2′-bithiophene (6, FIG. 3) (17.25 mmol, 57%) and 1.216 g 2,2′:5′,2″-terthiophene (7, FIG. 3) (4.896 mmol, 16%) as yellow solids. 6:1H-NMR: 7.22 (dd, J=5.2, 0.8, 1 H), 7.11 (dd, J=3.6, 0.8, 1 H), 7.00 (dd, J=5.2, 3.6, 1 H), 6.96 (d, J=3.9, 1 H), 6.91 (d, J=3.9, 1 H) 13C-NMR: 138.9, 136.4 (2s), 130.6, 127.8, 124.8 (3d), 124.3 (s), 124.0, 123.8 (2d) EI-MS: 246 (100, [M]+, 81Br), 244 (88, [M]+, 79Br), 165 (39), 121 (53).
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.967 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
752 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
8.206 g
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Quantity
250 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A solution of 2-bromothiophene (4.967 g, 24.92 mmol) in 5 ml dry THF was added dropwise to a mixture of Mg-turnings (752 mg, 30.94 mmol) and a small iodine crystal in 25 ml dry THF. After addition of about 1 ml of the bromothiophene solution, the reaction started and the mixture heated to reflux. The rest of the bromothiophene solution was added dropwise to the reaction, and the mixture was stirred for 1 hour at reflux. The reaction mixture was then transferred with a syringe into an addition funnel and was added slowly during 3 hours to an ice-cooled mixture of 2,5-dibromothiophene (8.206 g, 33.91 mmol) and PdCl2 (dppf)2 (250 mg, 0.306 mmol, complex with CH2Cl2 1:1) in 50 ml dry THF. This mixture was stirred for 2 hours at 0° C. and for 16 hours at room temperature. The solvent was evaporated in vacuo and the residue was suspended in EtOAc and washed with saturated NaHCO3 solution and brine. The aqueous layers were extracted with EtOAc and the organic layers were dried (MgSO4). Evaporation of the solvent and purification by FC (hexanes) gave 4.229 g 5-bromo-2,2′-bithiophene (6, FIG. 3) (17.25 mmol, 57%) and 1.216 g 2,2′:5′,2″-terthiophene (7, FIG. 3) (4.896 mmol, 16%) as yellow solids. 6:1H-NMR: 7.22 (dd, J=5.2, 0.8, 1 H), 7.11 (dd, J=3.6, 0.8, 1 H), 7.00 (dd, J=5.2, 3.6, 1 H), 6.96 (d, J=3.9, 1 H), 6.91 (d, J=3.9, 1 H). 13C-NMR: 138.9, 136.4 (2s), 130.6, 127.8, 124.8 (3d), 124.3 (s), 124.0, 123.8 (2d). EI-MS: 246 (100, [M]+, 81Br), 244 (88, [M]+, 79Br), 165 (39), 121 (53).
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.967 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
752 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
8.206 g
Type
reactant
Reaction Step Seven
[Compound]
Name
PdCl2 (dppf)2
Quantity
250 mg
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-Bromo-2,2'-bithiophene a valuable building block in material science?

A: this compound serves as a versatile precursor for synthesizing diverse materials. Its bromo group allows for facile functionalization through reactions like the Stille coupling reaction []. For instance, it can be coupled with boronic acid derivatives to create extended conjugated systems, as demonstrated by its use in forming polythiophene/gold nanoparticle networks []. This property makes it valuable for developing novel materials with tailored electronic and optical properties.

Q2: How does this compound contribute to the development of two-photon imaging probes?

A: this compound serves as a key component in synthesizing donor-π-acceptor (D-π-A) molecules for two-photon imaging []. Researchers utilized it to create chromophores with bithiophene or terthiophene cores linked to an electron-donating diphenylamine moiety. These compounds exhibited two-photon induced luminescence upon excitation at 700 nm and showed potential for bio-imaging applications. Importantly, the bithiophene-based chromophores displayed higher two-photon absorption cross-section values compared to their terthiophene counterparts, highlighting the impact of the core structure on optical properties [].

Q3: How does the structure of this compound influence its electrochemical properties?

A: The presence of the bromine atom in this compound significantly influences its reactivity and allows for further functionalization via various coupling reactions. This enables the creation of extended conjugated systems with tunable electrochemical properties []. For example, researchers synthesized oligothienylferrocene complexes incorporating this compound and observed irreversible thiophene-based oxidation waves in their cyclic voltammograms. These waves appeared at higher potentials than the reversible FeII/III redox couple, demonstrating the influence of the extended conjugated system on the electrochemical behavior [].

Q4: Can you provide an example of how this compound is used in the development of dye-sensitized solar cells?

A: Researchers have utilized this compound as a building block to create novel N,S,P-hybrid dyes for dye-sensitized solar cells []. They employed Stille coupling to connect this compound with a stannylated phosphole derivative, followed by further modifications to introduce a triarylamine donor and a carboxylic acid anchoring group. The resulting dyes exhibited broad absorption in the visible region, attributed to the extended conjugation and intramolecular charge-transfer character facilitated by the this compound unit []. These dyes achieved moderate power conversion efficiencies, demonstrating the potential of incorporating this compound into D-π-A sensitizers for solar energy applications.

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